4-(4-n-Propylphenyl)benzaldehyde
Description
Contextualization within Advanced Organic Synthesis and Functional Materials Design
4-(4-n-Propylphenyl)benzaldehyde, a bifunctional molecule featuring a reactive aldehyde group and a tunable biphenyl (B1667301) core, has emerged as a significant intermediate in various fields of chemical research. Its structural attributes make it an ideal candidate for the construction of sophisticated molecular architectures. In advanced organic synthesis, the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions.
A notable application lies in the synthesis of Schiff bases. The condensation reaction between this compound and primary amines yields imines, a class of compounds with diverse applications. youtube.comnih.govresearchgate.net These reactions are often straightforward to perform and result in high yields of the desired product. youtube.com The resulting Schiff bases can exhibit a range of biological activities and are also valuable precursors for the synthesis of other heterocyclic compounds. nih.govresearchgate.net
Furthermore, the biphenyl structure of this compound is a key feature in the design of functional materials, particularly liquid crystals. The rigid, rod-like nature of the biphenyl unit is conducive to the formation of mesophases, which are the basis of liquid crystal displays (LCDs). While direct research on this compound in liquid crystals is not extensively documented in the public domain, the synthesis of related biphenyl carboxaldehyde derivatives for liquid crystal applications is well-established. For instance, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde serves as a key intermediate in the synthesis of liquid crystal materials. This strongly suggests the potential of this compound and its derivatives in this technological domain.
Strategic Significance of Biphenyl Aldehyde Scaffolds in Molecular Engineering
The biphenyl aldehyde scaffold, exemplified by this compound, holds considerable strategic importance in the field of molecular engineering. This significance stems from the unique combination of the biphenyl unit's structural and electronic properties with the synthetic versatility of the aldehyde group.
Biphenyl scaffolds are considered "privileged structures" in medicinal chemistry and drug discovery. nih.govnih.gov Their ability to adopt a twisted conformation allows them to interact with biological targets such as enzymes and receptors with high specificity. This has led to the development of numerous biphenyl-containing therapeutic agents. For example, biphenyl pyrazole (B372694) scaffolds have been investigated as multitargeted ligands for neurodegenerative diseases, demonstrating the potential of this structural motif in addressing complex medical challenges. nih.gov Similarly, 1,1'-biphenyl-4-sulfonamides have been identified as potent and selective inhibitors of human carbonic anhydrase II, an important target for antiglaucoma drugs. nih.gov
The aldehyde group on the biphenyl scaffold provides a convenient point for modification and elaboration, allowing chemists to fine-tune the properties of the molecule. This is crucial in drug discovery, where small structural changes can lead to significant differences in biological activity. The ability to readily synthesize a library of derivatives from a common biphenyl aldehyde intermediate accelerates the process of identifying lead compounds with optimal therapeutic profiles.
In materials science, the biphenyl aldehyde scaffold is instrumental in creating molecules with specific photophysical and electronic properties. The biphenyl unit can act as a chromophore or be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde group can be used to anchor the molecule to a surface or to polymerize it into a functional material.
Overview of Academic Research Trajectories for this compound Derivatives
Academic research on derivatives of this compound and related biphenyl aldehydes is following several promising trajectories. A significant area of focus is the synthesis and characterization of novel Schiff bases and their metal complexes. nih.govresearchgate.net Researchers are exploring the antimicrobial, anticancer, and other biological activities of these compounds, driven by the potential to develop new therapeutic agents. nih.govijmcmed.orgnih.gov The imine linkage in Schiff bases provides a platform for creating diverse molecular structures with a range of electronic and steric properties.
Another active area of investigation is the use of biphenyl aldehyde derivatives in the synthesis of heterocyclic compounds. The aldehyde group can participate in a variety of cyclization reactions, leading to the formation of complex, polycyclic systems with potential applications in medicinal chemistry and materials science.
Furthermore, there is ongoing interest in the development of new synthetic methodologies for the preparation of substituted biphenyl aldehydes. Efficient and selective methods for introducing functional groups onto the biphenyl scaffold are crucial for accessing a wider range of derivatives with tailored properties. This includes the exploration of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for constructing the biphenyl core. orgsyn.org
The investigation of the liquid crystalline properties of this compound derivatives also represents a compelling research direction. By systematically varying the substituents on the biphenyl core and the nature of the linkage to other molecular fragments, researchers can design new liquid crystal materials with optimized properties for display and other photonic applications. The study of related compounds like 4-Pentylphenyl 4-propylbenzoate, a nematic liquid crystal, provides a blueprint for such investigations. ossila.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-propylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPSHSBKWDBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 4 4 N Propylphenyl Benzaldehyde
Aldehyde Group Transformations for π-System Extension and Functionalization
The aldehyde group of 4-(4-n-propylphenyl)benzaldehyde is a key site for reactions that extend the conjugated π-system and introduce new functionalities. These transformations are fundamental in synthesizing more complex molecules with tailored electronic and optical properties.
Condensation Reactions: Knoevenagel, Wittig, and Claisen-Schmidt Applications
Condensation reactions are powerful tools for forming new carbon-carbon bonds at the aldehyde position.
The Knoevenagel condensation involves the reaction of aldehydes with active methylene (B1212753) compounds. researchgate.netorientjchem.org This reaction is a classic and efficient method for C=C bond formation, leading to α,β-unsaturated compounds. orientjchem.org These products serve as crucial intermediates in the synthesis of natural products, therapeutic agents, and functional polymers. orientjchem.orgsci-hub.se The reaction is often catalyzed by bases like pyridine (B92270) or piperidine. orientjchem.orgsci-hub.se A greener approach to the Knoevenagel condensation utilizes environmentally benign amines or ammonium (B1175870) salts as catalysts in a solvent-free process, which can be followed by solid-phase decarboxylation to yield cinnamic acid derivatives in high yields. tue.nl
The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.org It involves the reaction of an aldehyde with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org This reaction is highly versatile and is a cornerstone of organic synthesis for creating carbon-carbon double bonds. masterorganicchemistry.comudel.edu The reaction typically proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and a phosphine (B1218219) oxide. libretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. libretexts.orgnrochemistry.com
The Claisen-Schmidt condensation , a type of crossed-aldol condensation, reacts an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. magritek.com This reaction is instrumental in synthesizing chalcones and their analogs. magritek.comresearchgate.net The mechanism involves the deprotonation of the ketone at the α-position to form an enolate, which then acts as a nucleophile, attacking the aldehyde. The resulting β-hydroxy ketone readily dehydrates to yield the final product. magritek.com
Table 1: Condensation Reactions of Aldehydes
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | α,β-Unsaturated Compound | C=C bond formation, versatile for complex syntheses. researchgate.netorientjchem.orgsci-hub.se |
| Wittig Reaction | Aldehyde, Phosphorus Ylide | Alkene | Forms C=C bonds, stereoselectivity is controllable. wikipedia.orglibretexts.orgnrochemistry.com |
| Claisen-Schmidt Condensation | Aldehyde, Ketone | α,β-Unsaturated Ketone | Synthesis of chalcones and related structures. magritek.comresearchgate.net |
Schiff Base Formation and Imine Chemistry for Ligand and Intermediate Synthesis
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the imine. youtube.com This reaction can be catalyzed by acid. masterorganicchemistry.comyoutube.com
Schiff bases are a critical class of compounds with a wide range of applications, particularly in the synthesis of coordination complexes and as intermediates for further chemical transformations. nih.govijmcmed.org The C=N double bond in imines is a key functional group that can be involved in various reactions. nih.gov For instance, imines can act as electrophiles in Mannich-type reactions or as azadienes in aza-Diels-Alder reactions for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov The formation of Schiff bases is a fundamental step in the synthesis of many biologically active molecules and functional materials. nih.govnih.gov
Reductive Amination Strategies for Amine Derivatives
Reductive amination is a two-step process that converts aldehydes into amines. It begins with the formation of an imine or iminium ion from the reaction of the aldehyde with an amine, which is then reduced in situ to the corresponding amine. This method is a highly effective way to synthesize a wide variety of secondary and tertiary amines.
Oxidative and Reductive Functional Group Interconversions
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a different set of derivatives with distinct chemical properties and applications. sci-hub.se
Selective Oxidation to Carboxylic Acid Derivatives for Polymer Synthesis
Aromatic aldehydes can be efficiently oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. organic-chemistry.org Common reagents for this transformation include sodium perborate (B1237305) in acetic acid and hydrogen peroxide catalyzed by methyltrioxorhenium. organic-chemistry.org Another mild and efficient method involves using Oxone as the oxidant. organic-chemistry.org The resulting 4-(4-n-propylphenyl)benzoic acid is a valuable monomer for the synthesis of polymers. chemicalbook.comchemicalbook.com For example, poly(4-vinylbenzoic acid) has been investigated as a binder for silicon anodes in lithium-ion batteries. osti.gov
Reduction to Alcohols and Subsequent Etherification or Esterification
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4-(4-n-propylphenyl)phenyl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.
The resulting alcohol can then undergo further reactions, such as etherification or esterification , to produce a range of derivatives. Etherification involves the reaction of the alcohol with an alkyl halide or another suitable reagent to form an ether. Esterification, on the other hand, is the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. These reactions provide access to a broader class of compounds with modified physical and chemical properties.
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Rings
The biphenyl core of this compound presents multiple sites for electrophilic and nucleophilic aromatic substitution. The substitution pattern is governed by the electronic effects of the substituents on each ring. The benzaldehyde (B42025) ring is substituted with an electron-withdrawing formyl group (-CHO), which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions. Conversely, the second phenyl ring bears an electron-donating n-propyl group, which activates this ring and directs substitution to the ortho and para positions.
Regioselectivity and Yield Optimization in Aromatic Functionalization
The regioselectivity of electrophilic aromatic substitution on this compound is a study in competing directing effects. The n-propyl group on one ring is an activating ortho-, para-director, making its ring significantly more susceptible to electrophilic attack than the ring bearing the deactivating meta-directing aldehyde group. Therefore, electrophilic substitution is expected to occur preferentially on the n-propyl-substituted ring.
Optimization of reaction yields for a specific regioisomer depends on controlling reaction conditions such as temperature, catalyst, and the nature of the electrophile. For instance, steric hindrance from the n-propyl group and the adjacent phenyl ring may influence the ortho:para ratio of the products. Lower reaction temperatures often favor the formation of the thermodynamically more stable para-substituted product over the ortho-substituted one. The choice of Lewis acid catalyst in reactions like Friedel-Crafts can also significantly impact regioselectivity and yield. nih.gov
In cases of nucleophilic aromatic substitution, the presence of a strongly electron-withdrawing group is typically required to facilitate the reaction. While the aldehyde group is deactivating, it is generally not sufficient to enable facile nucleophilic aromatic substitution on its own. However, the introduction of additional, more potent electron-withdrawing groups, such as a nitro group, would render the ring more susceptible to nucleophilic attack.
Introduction of Halogen, Nitro, and Other Functional Groups
The introduction of various functional groups onto the biphenyl backbone of this compound can be achieved through established synthetic protocols.
Halogenation: The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. youtube.com For this compound, bromination or chlorination, typically in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃, would be expected to occur on the activated, n-propyl-bearing ring. youtube.com The primary products would be the ortho- and para-halogenated derivatives with respect to the n-propyl group.
Nitration: Nitration is another fundamental electrophilic aromatic substitution reaction, usually carried out with a mixture of nitric acid and sulfuric acid. rsc.org Similar to halogenation, the nitro group will preferentially add to the activated ring. Studies on the nitration of biphenyl derivatives containing an electron-withdrawing group have shown that the regioselectivity is dependent on reaction conditions and the nature and position of the substituents. researchgate.net For this compound, nitration would yield primarily 4-(4-n-propyl-2-nitrophenyl)benzaldehyde and 4-(4-n-propyl-3-nitrophenyl)benzaldehyde is less likely. The table below illustrates the expected major products from the nitration of this compound based on the directing effects of the substituents.
| Reactant | Reagents | Expected Major Products | Reference |
| This compound | HNO₃, H₂SO₄ | 4-(2-Nitro-4-n-propylphenyl)benzaldehyde | rsc.orgresearchgate.net |
| This compound | HNO₃, H₂SO₄ | 4-(3-Nitro-4-n-propylphenyl)benzaldehyde | rsc.orgresearchgate.net |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Aromatic aldehydes are common building blocks in a wide variety of MCRs. It is therefore highly probable that this compound can serve as the aldehyde component in numerous well-established MCRs to generate structurally diverse and complex molecules.
Examples of MCRs where this compound could be a key reactant include:
Hantzsch Dihydropyridine (B1217469) Synthesis: A four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. nih.gov Using this compound in this reaction would lead to the formation of dihydropyridine derivatives bearing the 4-(4-n-propylphenyl) substituent.
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. chemistryviews.org The incorporation of this compound would result in the synthesis of α-acylamino amides with the biphenyl moiety.
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones.
Kabachnik-Fields Reaction: A three-component reaction for the synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite.
The following table provides a hypothetical overview of potential MCRs involving this compound and the expected product classes.
| MCR Name | Other Reactants | Potential Product Class | Reference |
| Hantzsch Dihydropyridine Synthesis | β-ketoester, Ammonia | Dihydropyridines | nih.gov |
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | chemistryviews.org |
| Biginelli Reaction | β-ketoester, Urea | Dihydropyrimidinones | nih.gov |
| Kabachnik-Fields Reaction | Amine, Dialkyl phosphite | α-Aminophosphonates | chemistryviews.org |
The use of this compound in these and other MCRs would provide a straightforward route to novel, highly functionalized molecules with potential applications in medicinal chemistry and materials science. The specific yields and reaction conditions would need to be determined experimentally for each specific MCR.
Applications of 4 4 N Propylphenyl Benzaldehyde in Advanced Materials Science
Liquid Crystalline Materials Engineering
The rigid biphenyl (B1667301) core of 4-(4-n-propylphenyl)benzaldehyde is a classic mesogenic unit, which is a molecular feature that can induce liquid crystalline phases. By chemically modifying the aldehyde group, a diverse range of liquid crystalline materials can be engineered for various electro-optical applications.
Design and Synthesis of Mesogenic Derivatives from the Biphenyl Aldehyde Scaffold
The transformation of this compound into liquid crystalline compounds primarily involves the conversion of the aldehyde functional group into a larger, linear structure that enhances the molecule's aspect ratio and promotes mesophase formation. Common synthetic strategies include:
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form azomethine (-CH=N-) linkages. Reacting the aldehyde with an aromatic amine, such as an aniline (B41778) derivative bearing a long alkyl or alkoxy chain (e.g., 4-n-alkoxyaniline), extends the molecular structure. The resulting Schiff bases are a well-known class of liquid crystals where the azomethine bridge maintains the linearity of the molecular core, which is crucial for achieving liquid crystallinity. frontiersin.org
Esterification and Related Reactions: While direct esterification of the aldehyde is not standard, it can be first oxidized to the corresponding carboxylic acid (4-(4-n-propylphenyl)benzoic acid). This acid can then be reacted with various phenols, often bearing different terminal substituents, through esterification to create ester-linked liquid crystals. rsc.org These esters are another major class of mesogenic compounds, known for their chemical stability and broad temperature ranges for liquid crystal phases.
The synthesis of these derivatives allows for systematic tuning of the final molecule's properties. The choice of the reacting amine or phenol, particularly the length of its terminal alkyl/alkoxy chain, is a key design parameter for controlling the resulting mesomorphic behavior.
Influence of Molecular Architecture on Mesophase Behavior and Transitions
The type of liquid crystal phase (e.g., nematic, smectic) and the temperatures at which phase transitions occur are highly sensitive to the molecule's architecture. frontiersin.org For derivatives of this compound, several structural features are critical:
Central Linkage Group: The nature of the bridge created from the aldehyde group significantly impacts mesophase stability. Schiff base linkages (-CH=N-) are known to facilitate the formation of nematic and smectic phases due to their ability to maintain molecular linearity. frontiersin.org Ester linkages (-COO-) also strongly promote mesomorphism.
Terminal Chain Length: The length of the flexible alkyl or alkoxy chains at both ends of the molecule (the n-propyl group on the original aldehyde and the chain on the added moiety) has a profound effect. Generally, as the chain length increases, there is a tendency to suppress the melting point and promote the formation of more ordered smectic phases over the less ordered nematic phase. An "odd-even" effect is often observed, where transition temperatures alternate between derivatives with an odd or even number of carbons in the terminal chain.
Biphenyl Core: The inherent rigidity and linearity of the biphenyl scaffold are fundamental to the mesogenic character of these molecules. The π-electron system of the biphenyl rings contributes to the intermolecular attractions that stabilize the liquid crystal phase. nih.gov
The following table illustrates typical phase transitions for analogous four-ring liquid crystals, demonstrating the influence of molecular structure on mesophase type and temperature range.
| Compound Class | Example Structure | Phase Transitions (°C) |
| Benzoate Ester | Phenyl 4-(trans-4-n-propylcyclohexyl)benzoate | Cr 92.3 SmC* 113.3 I |
| Pyridyl Ester | 4-[(3-n-butoxycarbonylpyridyl)-6-ethynyl]phenyl 4-(trans-4-n-propylcyclohexyl)benzoate | Cr 122.2 SmA 236.2 N 264.7 I |
Data sourced from a study on four-ring liquid crystals containing cyclohexyl, phenyl, and pyridyl units. Cr = Crystal, SmC = Chiral Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic Liquid.*
Fabrication of Liquid Crystal Displays and Related Optoelectronic Devices
Liquid crystals derived from this compound are designed for use in electro-optical devices, most notably Liquid Crystal Displays (LCDs). The operating principle of these devices relies on the ability to control the orientation of liquid crystal molecules with an applied electric field, thereby modulating the passage of light.
In the fabrication of an LCD, a thin film of a liquid crystal mixture is sandwiched between two glass plates coated with transparent electrodes and alignment layers. Derivatives of this compound, particularly those exhibiting a nematic phase over a wide temperature range, can be a key component of these mixtures. ossila.com The specific properties of the liquid crystal, such as its dielectric anisotropy (the difference in permittivity parallel and perpendicular to the molecular director) and birefringence (optical anisotropy), are critical for device performance. These properties are directly influenced by the molecular structure designed in the synthesis stage. For example, fluorinated biphenyl liquid crystals are often used to optimize these parameters. google.com The presence of the biphenyl core in the aldehyde's derivatives contributes favorably to achieving high birefringence.
Organic Semiconductor and Optoelectronic Device Development
The conjugated biphenyl structure of this compound also makes it a valuable precursor for materials used in organic electronics, where charge transport through π-conjugated systems is the fundamental operational principle.
Precursor Role in Charge Transport Layer Synthesis for Organic Light-Emitting Diodes (OLEDs)
In OLEDs, distinct layers of organic materials are responsible for injecting and transporting positive charges (holes) and negative charges (electrons). When these charges meet in an emissive layer, they recombine to produce light. The efficiency of an OLED is highly dependent on the performance of these charge transport layers.
The this compound scaffold can serve as a starting point for synthesizing complex molecules used as host materials or hole-transporting materials (HTMs) in OLEDs. nih.govrsc.org The aldehyde group provides a reactive site for building larger, more complex molecular architectures. For instance, it can be used in condensation reactions to construct molecules that incorporate known charge-transporting moieties, such as triazole or carbazole (B46965) derivatives, onto the biphenyl core. nih.govgoogle.com
A synthetic strategy might involve converting the aldehyde to an intermediate that can then be coupled to electron-donating or electron-accepting units. For example, biphenyl-core molecules functionalized with triazole units have been shown to act as effective bipolar host materials in efficient blue phosphorescent OLEDs. nih.gov The biphenyl unit facilitates hole transport, while the attached heterocyclic groups manage electron transport, creating a balanced charge flow that enhances recombination efficiency in the emissive layer. nih.govrsc.orgresearchgate.net The n-propyl group can also improve the solubility and film-forming properties of these large molecules, which is crucial for device fabrication. nih.gov
Monomer in Conjugated Polymer and Oligomer Synthesis for Organic Electronics
Conjugated polymers are macromolecules that form the active layer in a variety of organic electronic devices, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). These polymers are typically synthesized by coupling different aromatic or heteroaromatic monomer units.
This compound can be chemically modified to serve as a monomer in such polymerizations. A common approach is to introduce reactive sites for cross-coupling reactions, such as by converting it to a di-halogenated derivative (e.g., di-bromo-4-(4-n-propylphenyl)benzaldehyde). This functionalized monomer can then undergo polymerization with other co-monomers using modern cross-coupling techniques.
One of the most promising methods is Direct Arylation Polymerization (DAP), a "greener" alternative to traditional methods like Suzuki and Stille couplings because it avoids the need for organometallic reagents and reduces toxic byproducts. researchgate.netnih.govrsc.org In a DAP reaction, the halogenated biphenyl aldehyde monomer could be reacted with a C-H activated monomer (such as a thiophene (B33073) or benzothiadiazole derivative) in the presence of a palladium catalyst to form a π-conjugated polymer chain. rsc.orgdntb.gov.ua
The inclusion of the this compound unit in the polymer backbone would influence the final material's properties:
The biphenyl unit would enhance the polymer's rigidity and conjugation, which is beneficial for charge mobility.
The n-propyl group would improve the polymer's solubility in organic solvents, simplifying processing and device fabrication from solution.
The aldehyde group , if retained, could be used for post-polymerization modification to further tune the polymer's properties or to anchor it to surfaces.
No Information Available on the Use of this compound in Porous Framework Synthesis
Following a comprehensive review of scientific literature and patent databases, no specific information, research findings, or data could be located regarding the application of the chemical compound "this compound" in the synthesis of porous frameworks for catalysis and adsorption.
Extensive searches were conducted to identify any documented use of this specific aldehyde as a building block or precursor for creating advanced porous materials such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), or porous aromatic frameworks (PAFs). These searches consistently yielded no results linking "this compound" to the development of materials for catalytic or adsorption purposes.
Therefore, it is not possible to generate the requested article content for the section titled "4.4.2. Synthesis of Porous Frameworks and Their Research Applications (e.g., catalysis, adsorption)". The creation of detailed research findings and data tables as requested is unachievable due to the complete absence of source material on this specific topic.
While the broader fields of porous framework synthesis and the use of various benzaldehyde (B42025) derivatives in materials science are well-documented, the role of "this compound" in this particular area appears to be uncharacterised in publicly accessible records.
Theoretical and Computational Investigations of 4 4 N Propylphenyl Benzaldehyde Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels, which in turn govern the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) for Conformational Analysis and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(4-n-propylphenyl)benzaldehyde, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, or conformation. By calculating the energy of various spatial arrangements of the atoms, researchers can identify the lowest energy conformer. This analysis typically involves the optimization of the molecular geometry, where the forces on each atom are minimized.
The conformational landscape of this compound is influenced by the rotational freedom around the single bond connecting the two phenyl rings and the orientation of the n-propyl group. DFT allows for the exploration of these degrees of freedom to predict the most probable molecular shape in the gas phase or in solution. Beyond conformational analysis, DFT is also employed to calculate a wide range of molecular properties without providing specific values. These properties include the distribution of electron density, the molecular electrostatic potential, and vibrational frequencies, which are crucial for interpreting experimental spectroscopic data.
Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and symmetries of these orbitals are critical in determining the feasibility and pathway of a chemical reaction.
For this compound, FMO theory can be applied to predict its reactivity in various chemical transformations. The aldehyde functional group, for instance, has a characteristic HOMO-LUMO distribution that makes it susceptible to nucleophilic attack at the carbonyl carbon. By calculating the energies and visualizing the shapes of the HOMO and LUMO of this compound, chemists can anticipate how it will interact with other molecules. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. FMO theory is a valuable tool for rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Computational Studies of Intermolecular Interactions and Self-Assembly
The tendency of molecules to self-assemble into larger, ordered structures is governed by a complex interplay of non-covalent intermolecular interactions. Computational studies are essential for dissecting these interactions, which include van der Waals forces, π-π stacking between the phenyl rings, and hydrogen bonding (if applicable in a given environment). For this compound, the aromatic rings provide a platform for π-π stacking, a crucial driving force for self-assembly.
Molecular Dynamics Simulations for Supramolecular Behavior
While quantum chemical calculations provide insights into the properties of individual molecules or small clusters, molecular dynamics (MD) simulations are employed to study the collective behavior of a large number of molecules over time. This technique allows for the investigation of dynamic processes and the formation of macroscopic phases of matter.
Modeling of Mesophase Formation and Dynamics in Liquid Crystalline Systems
Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. Molecules that form liquid crystals, known as mesogens, often possess an elongated shape, a characteristic feature of this compound. MD simulations can be used to model the transition from an isotropic liquid to an ordered liquid crystalline phase (mesophase) as a function of temperature or concentration.
In these simulations, a large number of this compound molecules are placed in a simulation box, and their trajectories are calculated by solving Newton's equations of motion. By analyzing the trajectories and the orientations of the molecules, researchers can identify the formation of nematic, smectic, or other mesophases. These simulations provide a molecular-level understanding of the dynamics of mesophase formation and the collective reorientation of molecules in response to external stimuli.
Simulation of Molecular Packing and Aggregation Phenomena
MD simulations are also a powerful tool for studying the details of molecular packing and aggregation in the condensed phase. For this compound, simulations can reveal how the molecules arrange themselves in a crystal lattice or in the aggregated structures that form the basis of liquid crystalline phases. These simulations can predict key structural parameters, such as the average distance between molecules and the degree of orientational order.
By analyzing the radial distribution functions and order parameters obtained from MD simulations, a detailed picture of the local molecular environment can be constructed. This information is crucial for understanding the structure-property relationships that govern the material's bulk properties. For example, the efficiency of charge transport in an organic semiconductor is highly dependent on the molecular packing, which can be elucidated through these simulation techniques.
Future Research Directions and Emerging Paradigms in 4 4 N Propylphenyl Benzaldehyde Chemistry
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly focused on developing environmentally friendly processes that minimize waste and hazardous substance use. chemistryjournals.netmdpi.com Traditional synthetic routes to biphenyl (B1667301) compounds and aldehydes often rely on harsh reagents and produce significant waste. nih.govresearchgate.net Future research will prioritize the development of green synthetic methods for 4-(4-n-propylphenyl)benzaldehyde and related structures.
Key areas of exploration include:
Catalytic C-C Coupling Reactions: While Suzuki-Miyaura and similar cross-coupling reactions are powerful tools for biphenyl synthesis, future work will focus on using more sustainable catalysts, such as earth-abundant metals, and developing reactions that can be performed in greener solvents or even solvent-free conditions. rsc.org
Photo-organocatalysis: The use of light and small organic molecules as catalysts offers a mild and environmentally benign alternative to traditional acid- or metal-catalyzed reactions for transformations like acetalization of aldehydes. rsc.org Research into photo-organocatalytic routes to synthesize and modify this compound could lead to more sustainable processes. rsc.org
Biocatalysis: Employing enzymes for chemical synthesis presents a highly selective and environmentally friendly approach. mdpi.com Future investigations could explore the use of engineered enzymes for the synthesis of this compound precursors or for its direct functionalization.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. chemistryjournals.net Developing continuous flow processes for the synthesis of this compound would represent a significant step towards greener manufacturing.
A comparative look at traditional versus green synthesis of a related compound, paracetamol, highlights the potential for greener routes starting from renewable feedstocks like phenol, a product of lignin (B12514952) depolymerization. aiche.org Similar strategies could be envisioned for biphenyl aldehydes.
Development of Advanced Functional Materials with Tunable Properties
The rigid, extended structure of the biphenyl core in this compound makes it an excellent candidate for the construction of advanced functional materials. wikipedia.org The aldehyde group provides a convenient handle for further chemical modification, allowing for the fine-tuning of material properties.
Potential Functional Materials from this compound Derivatives
| Material Class | Key Properties | Potential Applications | Relevant Research Insights |
|---|---|---|---|
| Liquid Crystals | Anisotropic optical and electronic properties, responsiveness to external stimuli. | Displays (LCDs), sensors, smart windows. | Biphenyl derivatives with aliphatic tails are central to many commercial liquid crystal mixtures. wikipedia.org The propyl group in this compound is a typical feature in liquid crystal design. ossila.comontosight.ai |
| Polymers | High thermal stability, specific electronic or optical properties. | High-performance plastics, organic electronics, membranes. | The biphenyl motif is incorporated into various polymers. wikipedia.org The aldehyde functionality allows for polymerization through various condensation reactions. |
| Metal-Organic Frameworks (MOFs) | High porosity, large surface area, tunable pore environments. | Gas storage, separation, catalysis, drug delivery. | While research on MOFs with this specific ligand is nascent, the aldehyde can be converted to a carboxylic acid, a common linker for MOF synthesis. researchgate.net |
Future research will focus on synthesizing novel derivatives of this compound to create materials with precisely controlled properties. This includes the synthesis of new liquid crystals with optimized phase behavior and polymers with enhanced electronic or mechanical characteristics.
Integration into Novel Optoelectronic and Sensing Technologies
The photophysical properties of biphenyl derivatives make them attractive for applications in optoelectronics and chemical sensing. nih.govacs.org The aldehyde group in this compound can be readily converted into other functional groups, enabling the creation of a wide array of molecules for these technologies.
Future research directions include:
Organic Light-Emitting Diodes (OLEDs): Biphenyl-containing molecules are used as host materials in OLEDs. nih.govacs.org Derivatives of this compound could be designed to function as emitters or hosts in next-generation OLEDs, potentially for applications in ultraviolet (UV) lighting. acs.org
Chemical Sensors: The biphenyl scaffold can be functionalized to create receptors that selectively bind to specific analytes. Changes in the photophysical properties of the molecule upon binding can be used for detection. For example, boronate esters derived from related benzaldehydes are used for fluoride (B91410) ion sensing. mdpi.com
Nonlinear Optical (NLO) Materials: The extended π-system of biphenyls can give rise to significant nonlinear optical properties, which are important for applications in telecommunications and optical computing. Research into new derivatives could lead to materials with enhanced NLO responses.
The synthesis of new fluorophores and chromophores based on the this compound framework will be a key area of investigation, with the goal of developing more efficient and stable devices.
Interdisciplinary Research with Biological and Nanoscience Fields
The intersection of organic chemistry with biology and nanoscience offers exciting new avenues for the application of this compound derivatives.
Biological Activity: Biphenyl-containing molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai The biphenyl motif is present in several approved drugs. wikipedia.orgdrugbank.com Future research could involve the synthesis and biological evaluation of new derivatives of this compound as potential therapeutic agents. For instance, benzamide (B126) derivatives have been studied for their effects on heart failure. nih.gov
Nanoscience: Biphenyl derivatives can be used to functionalize nanoparticles, creating anisotropic nanomaterials with unique properties. researchgate.net These materials could find applications in areas such as drug delivery and biosensing. The aldehyde group of this compound provides a reactive site for covalent attachment to nanoparticle surfaces.
Drug Discovery: The development of new synthetic methodologies, such as solid-phase synthesis, can accelerate the discovery of new drug candidates. Polymer-bound benzaldehydes have been used in the solid-phase synthesis of sulfonamides, demonstrating a potential application route for derivatives of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-n-Propylphenyl)benzaldehyde, and how is purity assessed?
- Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using biphenyl precursors, followed by formylation. Purity is quantified using gas chromatography (GC), with reported minimum purity ≥99% . For assay validation, a hydroxylamine hydrochloride method (similar to USP protocols for related aldehydes) can be employed to determine aldehyde content .
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer : Key techniques include:
- GC for purity assessment .
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- FT-IR to verify the aldehyde functional group (C=O stretch ~1700 cm⁻¹).
- HPLC for stability profiling under varying conditions .
Q. What are the solubility properties of this compound, and how do they influence solvent selection?
- Answer : The compound is freely soluble in ethanol and other polar aprotic solvents (e.g., DMF, THF), as inferred from analogous benzaldehyde derivatives. Ethanol is commonly used in hydroxylamine-based assays . For reactions requiring inert conditions, anhydrous THF is recommended .
Q. What are the primary applications of this compound in materials science?
- Answer : It serves as a critical precursor for liquid crystal displays (LCDs) and reactive mesogens due to its biphenyl-aldehyde structure, enabling functionalization into Schiff bases or other mesogenic derivatives .
Advanced Research Questions
Q. How can the aldehyde group be functionalized for targeted applications, such as enzyme inhibition studies?
- Answer : The aldehyde can undergo condensation with hydrazines to form arylhydrazones, which are bioactive scaffolds. For example, refluxing with hydrazine hydrate in ethanol yields hydrazone derivatives suitable for enzyme interaction studies . Optimization of reaction time and stoichiometry is critical to minimize side products.
Q. How should researchers address discrepancies in reported CAS registry numbers (e.g., 60137-92-0 vs. 93972-05-5)?
- Answer : Cross-verify using authoritative databases (e.g., PubChem, CAS Common Chemistry) and confirm identity via analytical characterization (NMR, HRMS). Conflicting CAS numbers may arise from regional nomenclature differences or historical registration errors .
Q. What experimental designs are recommended to evaluate long-term stability and degradation pathways?
- Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts using LC-MS. Stability is influenced by storage in amber vials under nitrogen to prevent oxidation .
Q. How can reaction yields be optimized in cross-coupling syntheses involving this compound?
- Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to biphenyl substrates. Microwave-assisted synthesis reduces reaction time and improves yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances product recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
